RO-41-1049 hydrochloride
Description
Ro 41-1049 hydrochloride is a selective, reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme responsible for the degradation of neurotransmitters such as serotonin, norepinephrine, and dopamine. Developed as part of a novel class of MAO inhibitors derived from moclobemide, it exhibits high specificity for MAO-A over MAO-B, minimizing off-target effects . Key properties include:
- Molecular formula: C₁₂H₁₃ClFN₃OS
- Molecular weight: 301.77 g/mol
- CAS numbers: Conflicting reports exist, with sources citing either 127917-66-2 or 127500-84-9 .
- Bioactivity: Inhibits MAO-A with Kd values of 16.5 nM and 64.4 nM, demonstrating dose-dependent modulation of dopamine metabolism in vivo .
- Applications: Primarily used in preclinical research to study Parkinson’s disease, behavioral sensitization, and neurotransmitter dynamics .
Properties
IUPAC Name |
N-(2-aminoethyl)-5-(3-fluorophenyl)-1,3-thiazole-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3OS.ClH/c13-9-3-1-2-8(6-9)11-10(16-7-18-11)12(17)15-5-4-14;/h1-3,6-7H,4-5,14H2,(H,15,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNSPXUFTKJIEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(N=CS2)C(=O)NCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127917-66-2 | |
| Record name | RO-41-1049 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127917662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RO-41-1049 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19Z49HUF4G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
The synthesis of Ro 41-1049 hydrochloride involves several steps:
Starting Materials: The synthesis begins with the preparation of N-(2-aminoethyl)-5-(3-fluorophenyl)-4-thiazolecarboxamide.
Reaction Conditions: The compound is synthesized under controlled conditions, ensuring the correct formation of the thiazole ring and the attachment of the fluorophenyl group.
Industrial Production: Industrial production methods involve scaling up the laboratory synthesis process, ensuring purity and consistency of the final product.
Chemical Reactions Analysis
Ro 41-1049 hydrochloride undergoes various chemical reactions:
Oxidation and Reduction: As a reversible inhibitor, it can participate in redox reactions, particularly involving the monoamine oxidase enzyme.
Substitution Reactions: The compound can undergo substitution reactions, particularly at the aminoethyl and fluorophenyl groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents for redox reactions and nucleophiles for substitution reactions.
Scientific Research Applications
Ro 41-1049 hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of monoamine oxidase-A.
Biology: The compound is used to investigate the role of monoamine oxidase-A in various biological processes.
Medicine: It has potential therapeutic applications in the treatment of neurological disorders, such as depression and Parkinson’s disease.
Mechanism of Action
Ro 41-1049 hydrochloride exerts its effects by selectively inhibiting monoamine oxidase-A. This inhibition prevents the breakdown of monoamine neurotransmitters, such as dopamine and serotonin, leading to increased levels of these neurotransmitters in the brain. The molecular targets include the active site of monoamine oxidase-A, where the compound binds and inhibits its activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Ro 41-1049 hydrochloride with other MAO inhibitors and related compounds:
Key Comparative Insights:
Selectivity and Mechanism :
- Ro 41-1049’s MAO-A selectivity contrasts with Rasagiline’s MAO-B inhibition, making them complementary in studying neurotransmitter pathways .
- Unlike irreversible inhibitors (e.g., Rasagiline), Ro 41-1049’s reversibility allows transient enzyme inhibition, reducing risks of long-term side effects .
Functional Outcomes: In rats, Ro 41-1049 (20 mg/kg) increased dopamine levels by 200% while reducing metabolites like 3,4-dihydroxyphenylacetic acid (DOPAC) . Comparatively, MAO-B inhibitors like Rasagiline preferentially modulate dopamine catabolism in glial cells .
Clinical and Research Utility :
- Ro 41-1049 remains a research tool due to its specificity and lack of clinical development , whereas Rasagiline and Moclobemide have transitioned to clinical use .
- Its absence of interaction with sigma/imidazoline receptors distinguishes it from older MAO inhibitors, enabling cleaner mechanistic studies .
Research Implications and Limitations
While Ro 41-1049 hydrochloride is invaluable for elucidating MAO-A’s role in neurobiology, its preclinical status limits direct therapeutic application. Discrepancies in reported CAS numbers (127917-66-2 vs. 127500-84-9) warrant clarification for accurate compound identification . Further studies exploring its synergy with MAO-B inhibitors or dopamine agonists could advance treatments for neurodegenerative and psychiatric disorders.
Biological Activity
Ro 41-1049 hydrochloride, chemically known as N-(2-aminoethyl)-5-(m-fluorophenyl)-4-thiazole carboxamide hydrochloride, is a selective and reversible inhibitor of monoamine oxidase A (MAO-A). This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of mood disorders and neurodegenerative diseases. Below, we delve into the biological activity of Ro 41-1049, including binding characteristics, pharmacodynamics, and relevant case studies.
Binding Characteristics
Ro 41-1049 exhibits high affinity for MAO-A, with binding characteristics that have been extensively studied. Key findings include:
- Binding Affinity : The dissociation constant () for Ro 41-1049 in human frontal cortex membranes is approximately 16.5 nM, indicating strong binding affinity . In comparison, the maximum binding capacity () was determined to be around 2.6 pmol/mg of protein in the frontal cortex .
- Reversibility : The binding of Ro 41-1049 is reversible, with a dissociation half-life of about 35 minutes at physiological temperature (37°C) .
- Competition Studies : In competitive binding assays, Ro 41-1049 effectively inhibited the binding of other known MAO-A inhibitors, demonstrating its selective action against MAO-A compared to MAO-B .
Pharmacodynamics
The pharmacological profile of Ro 41-1049 reveals its significant impact on neurotransmitter levels:
- Effects on Neurotransmitters : In vivo studies using microdialysis techniques have shown that administration of Ro 41-1049 significantly increases extracellular levels of norepinephrine and serotonin in the medial prefrontal cortex (mPFC) of rats. The compound's action was potentiated when combined with lazabemide, a selective MAO-B inhibitor, leading to enhanced antidepressant effects through increased beta-phenylethylamine levels .
- Mechanism of Action : The inhibition mechanism involves the formation of a reversible adduct between Ro 41-1049 and MAO-A. This interaction modifies essential protein domains critical for enzyme activity, thereby inhibiting monoamine degradation .
Case Studies and Research Findings
Several key studies have highlighted the biological activity and therapeutic potential of Ro 41-1049:
- Quantitative Enzyme Radioautography : A study utilized tritiated Ro 41-1049 to map the distribution and density of MAO-A in rat brain sections. Results indicated that Ro 41-1049 binds selectively to MAO-A with a high affinity, confirming its utility as a radioligand for studying MAO distribution in various tissues .
- Chronic Treatment Effects : Chronic administration of Ro 41-1049 did not significantly alter the density of norepinephrine uptake sites in the cerebral cortex, suggesting that while it effectively inhibits MAO-A activity, it does not lead to compensatory changes in receptor density over time .
- Comparative Studies : Comparative analyses with other MAO inhibitors revealed that Ro 41-1049 has a distinct profile concerning its selectivity and potency against MAO-A compared to non-selective inhibitors like clorgyline. This selectivity may offer advantages in minimizing side effects associated with broader MAO inhibition .
Summary Table
| Parameter | Value |
|---|---|
| Chemical Name | N-(2-aminoethyl)-5-(m-fluorophenyl)-4-thiazole carboxamide hydrochloride |
| Target Enzyme | Monoamine Oxidase A (MAO-A) |
| Binding Affinity () | 16.5 nM |
| Maximum Binding Capacity () | 2.6 pmol/mg protein |
| Reversibility | Yes |
| Dissociation Half-life | ~35 minutes |
Q & A
Q. Methodological Guidance
- Storage : Store lyophilized powder at -20°C (stable for 2 years); reconstituted DMSO solutions (-80°C) degrade within 1 year .
- Solubility : Use sonication for dissolving in DMSO (32 mg/mL) or water (25 mg/mL) to avoid precipitation .
- Safety : Follow OSHA guidelines for carcinogen handling (e.g., gloves, eye protection) and dispose of waste via approved facilities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
